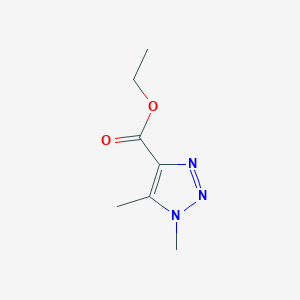
methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Aplicaciones Científicas De Investigación
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of various compounds, such as 2-methyl-1,3-benzothiazol-4-yl-3-hydroxy-2-propyl ester, which has been used in the study of its anti-inflammatory properties. This compound has also been used in the study of its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is not fully understood. However, it is believed to act by interfering with the production of pro-inflammatory cytokines. It has been shown to inhibit the production of the pro-inflammatory cytokines TNF-alpha and IL-6, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective and cardioprotective effects. In addition, it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate in lab experiments is its ability to act as a reagent for the synthesis of various compounds. Its small size and insolubility in water make it easy to handle and store. However, there are some limitations to using this compound for lab experiments. Due to its small size, it can be difficult to accurately measure the concentration of this compound in a solution. In addition, its insolubility in water can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate in scientific research. It could be used to study its effects on other pro-inflammatory cytokines, such as IL-1beta and IL-8. It could also be used to study its effects on other diseases, such as diabetes and cardiovascular disease. In addition, it could be used to study its effects on other types of cancer cells, such as breast cancer cells. Finally, it could be used to study its effects on other biochemical and physiological processes, such as metabolism and cell signaling.
Métodos De Síntesis
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 1,2-dichloro-4-nitrobenzene and sodium hydroxide to form 4-nitro-1,2-benzenediol. The second step involves the reaction of 4-nitro-1,2-benzenediol with thiourea to form 4-nitro-1,2-benzenedithiol. The third step involves the reaction of 4-nitro-1,2-benzenedithiol with dimethyl sulfoxide to form this compound.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1,1,3-trioxo-1,2-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-7-6(4-5)8(11)10-16(7,13)14/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZTOVZODHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)




![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)

![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
